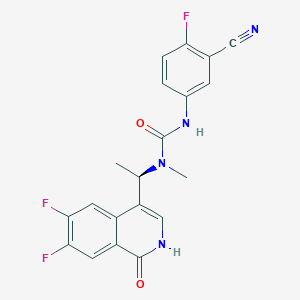

AB-836

Description

Properties

CAS No. |

2445597-31-7 |

|---|---|

Molecular Formula |

C20H15F3N4O2 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

3-(3-cyano-4-fluorophenyl)-1-[(1R)-1-(6,7-difluoro-1-oxo-2H-isoquinolin-4-yl)ethyl]-1-methylurea |

InChI |

InChI=1S/C20H15F3N4O2/c1-10(15-9-25-19(28)14-7-18(23)17(22)6-13(14)15)27(2)20(29)26-12-3-4-16(21)11(5-12)8-24/h3-7,9-10H,1-2H3,(H,25,28)(H,26,29)/t10-/m1/s1 |

InChI Key |

WKCMLORRPISTPL-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](C1=CNC(=O)C2=CC(=C(C=C21)F)F)N(C)C(=O)NC3=CC(=C(C=C3)F)C#N |

Canonical SMILES |

CC(C1=CNC(=O)C2=CC(=C(C=C21)F)F)N(C)C(=O)NC3=CC(=C(C=C3)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

AB-836: A Deep Dive into the Mechanism of Action of a Novel Core Protein Allosteric Modulator in HBV Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to AB-836, a novel capsid assembly modulator developed for the treatment of chronic hepatitis B virus (HBV) infection.

Introduction to this compound

This compound is an orally active, next-generation hepatitis B virus (HBV) capsid inhibitor that targets the viral core protein.[1][2] Developed by Arbutus Biopharma, it is classified as a Class II capsid assembly modulator (CAM).[3] This class of molecules acts by inducing the formation of empty viral capsids, thereby disrupting the normal viral replication cycle.[4] Preclinical and early clinical studies have demonstrated its potent antiviral activity against HBV.[1][5] Although its clinical development was discontinued due to safety findings, the data from these studies provide valuable insights for the future optimization of HBV CAMs.[6][7]

Core Mechanism of Action

The primary mechanism of action of this compound is the allosteric modulation of the HBV core protein (HBc). The core protein is a critical multifunctional protein in the HBV life cycle, essential for pgRNA encapsidation, reverse transcription, and virion assembly. This compound binds to a novel site within the dimer-dimer interface of the core protein.[8] This binding event accelerates the assembly of core protein dimers into capsid-like structures that are devoid of the viral pregenomic RNA (pgRNA) and the viral polymerase.[4]

This leads to two key antiviral effects:

-

Inhibition of Viral Replication: By promoting the formation of empty capsids, this compound prevents the encapsidation of the pgRNA-polymerase complex, a crucial step for viral DNA synthesis. This effectively halts the production of new infectious virions.

-

Inhibition of cccDNA Replenishment: this compound has also been shown to interfere with the formation of new covalently closed circular DNA (cccDNA).[5] cccDNA is the stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts. By inhibiting the uncoating step of the viral life cycle, this compound reduces the replenishment of the cccDNA pool, which is a key factor in the persistence of HBV infection.

Signaling Pathway and Intervention Point

The following diagram illustrates the HBV replication cycle and the specific points of intervention by this compound.

Quantitative Data Summary

The antiviral activity and pharmacokinetic properties of this compound have been evaluated in various preclinical and clinical studies. The key quantitative data are summarized in the tables below.

Table 1: Preclinical In Vitro Efficacy of this compound

| Parameter | Cell Line | EC50 (µM) | CC50 (µM) | Reference(s) |

| HBV Replication | HepDE19 | 0.010 | >25 | [1] |

| cccDNA Formation | HepG2-NTCP | 0.18 | - | [6] |

| HBsAg Production | HepG2-NTCP | 0.20 | - | [6] |

Table 2: Preclinical In Vivo Efficacy of this compound in a Mouse Model of HBV Infection

| Dose (mg/kg, once daily) | Reduction in Serum HBV DNA (log10) | Reference(s) |

| 3 | 1.4 | [1] |

| 10 | 2.5 | [1] |

Table 3: Clinical Efficacy of this compound in Patients with Chronic HBV (28 days of once-daily dosing)

| Dose (mg) | Mean Reduction in Serum HBV DNA (log10 IU/mL) | Reference(s) |

| 50 | 2.57 | [6] |

| 100 | 3.04 | |

| 200 | 3.55 |

Table 4: Preclinical Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Units | Reference(s) |

| Microsomal Clearance | Mouse | 10 | µL/min/mg | [1] |

| Rat | 48 | µL/min/mg | [1] | |

| Monkey | 34 | µL/min/mg | [1] | |

| Human | 31 | µL/min/mg | [1] | |

| Clearance (in vivo) | Mouse | 13 | mL/min/kg | [1] |

| Half-life (in vivo) | Mouse | 3.1 | hours | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

In Vitro Antiviral Activity Assay (HepDE19 Cell Line)

The HepDE19 cell line is a HepG2-derived cell line that contains a stably integrated over-length HBV genome under the control of a tetracycline-repressible promoter. Withdrawal of tetracycline from the culture medium induces HBV replication.

-

Cell Culture and HBV Replication Induction: HepDE19 cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and 1 µg/mL tetracycline. To induce HBV replication, tetracycline is withdrawn from the culture medium when the cells reach confluence.

-

Compound Treatment: Following induction of HBV replication, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel. The treatment is typically carried out for a period of 5 to 6 days.

-

Quantification of HBV DNA: After the treatment period, intracellular HBV DNA is extracted from the cells. The levels of HBV replicative intermediates are then quantified using quantitative PCR (qPCR) or Southern blot analysis.

-

EC50 and CC50 Determination: The 50% effective concentration (EC50) is calculated by plotting the percentage of HBV DNA reduction against the log of the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel using a cell viability assay (e.g., CellTiter-Glo) to assess the selectivity of the compound.

cccDNA Formation and HBsAg Production Assay (HepG2-NTCP Cell Line)

The HepG2-NTCP cell line is a HepG2 cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), which serves as a functional receptor for HBV entry.

-

HBV Infection: HepG2-NTCP cells are seeded in collagen-coated plates and infected with HBV at a defined multiplicity of infection (MOI).

-

Compound Treatment: this compound is added to the culture medium at various concentrations at the time of infection or shortly after.

-

cccDNA Quantification: At a specified time post-infection (e.g., 9 days), total cellular DNA is extracted. To specifically quantify cccDNA, the DNA extract is treated with a plasmid-safe ATP-dependent DNase to digest linear and relaxed circular DNA, leaving the covalently closed circular form intact. The remaining cccDNA is then quantified by qPCR.

-

HBsAg Quantification: The cell culture supernatant is collected at various time points post-infection, and the level of secreted hepatitis B surface antigen (HBsAg) is quantified using an enzyme-linked immunosorbent assay (ELISA).

In Vivo Efficacy in a Hydrodynamic Injection Mouse Model

The hydrodynamic injection mouse model is a widely used method to establish HBV replication in the livers of mice.

-

Hydrodynamic Injection: A solution containing an HBV-expressing plasmid (e.g., a plasmid containing a 1.2 or 1.3-fold overlength HBV genome) is rapidly injected into the tail vein of mice. A large volume of the plasmid solution, typically equivalent to 8-10% of the mouse's body weight, is injected within 5-8 seconds. This procedure results in the transfection of a significant number of hepatocytes.

-

Compound Administration: Following the hydrodynamic injection, mice are treated with this compound or a vehicle control, typically via oral gavage, once daily for a specified period (e.g., 7 days).

-

Monitoring of HBV Markers: Blood samples are collected at regular intervals to monitor serum levels of HBV DNA, HBsAg, and HBeAg.

-

Analysis of Liver HBV DNA: At the end of the treatment period, mice are euthanized, and liver tissue is collected to quantify the levels of intrahepatic HBV DNA.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the in vitro screening of anti-HBV compounds like this compound.

Conclusion

This compound is a potent Class II capsid assembly modulator that effectively inhibits HBV replication through a dual mechanism of action: preventing the encapsidation of pgRNA and inhibiting the replenishment of the cccDNA pool. Preclinical and early clinical data demonstrated its robust antiviral activity. Although its development has been halted, the knowledge gained from the study of this compound provides a solid foundation for the development of next-generation core protein allosteric modulators for the treatment of chronic hepatitis B. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of HBV drug discovery and development.

References

- 1. Establishment of an Inducible HBV Stable Cell Line that Expresses cccDNA-dependent Epitope-tagged HBeAg for Screening of cccDNA Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Establishment of an inducible HBV stable cell line that expresses cccDNA-dependent epitope-tagged HBeAg for screening of cccDNA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]

- 6. High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of hepatitis B virus DNA over a wide range from serum for studying viral replicative activity in response to treatment and in recurrent infection - PubMed [pubmed.ncbi.nlm.nih.gov]

AB-836: A Next-Generation HBV Capsid Inhibitor - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-836 is an investigational, orally bioavailable, next-generation hepatitis B virus (HBV) capsid inhibitor that was under development by Arbutus Biopharma.[1] As a capsid assembly modulator (CAM), this compound targets the HBV core protein (HBc), a crucial component in multiple stages of the viral lifecycle.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and the experimental methodologies used in its evaluation. Though its clinical development was discontinued due to safety concerns, the data gathered from this compound studies offer valuable insights for the future development of HBV capsid inhibitors.

Mechanism of Action

This compound is a potent and selective Class II capsid assembly modulator.[4] Its primary mechanism of action involves binding to the dimer-dimer interface of the HBV core protein.[5][6] This interaction disrupts the normal process of capsid assembly, a critical step for the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, thereby preventing the formation of new infectious virions.[2][3]

Furthermore, this compound exhibits a dual mechanism of action by also interfering with the establishment of covalently closed circular DNA (cccDNA) in newly infected cells.[2] The cccDNA is the persistent viral reservoir in the nucleus of infected hepatocytes and the template for all viral transcripts. By inhibiting the uncoating of incoming viral capsids, this compound prevents the replenishment of the cccDNA pool, a key goal for achieving a functional cure for chronic hepatitis B.[2]

Figure 1: Simplified HBV lifecycle and the dual inhibitory action of this compound.

Preclinical Data

This compound demonstrated potent antiviral activity in various in vitro and in vivo preclinical models.

In Vitro Activity

The in vitro antiviral activity of this compound was assessed in different cell lines. In HepDE19 cells, which are engineered to replicate HBV upon tetracycline withdrawal, this compound inhibited viral replication with a low nanomolar effective concentration (EC50).[7] In the more physiologically relevant HepG2-NTCP cells, which express the human sodium taurocholate co-transporting polypeptide (NTCP) receptor and are susceptible to HBV infection, this compound demonstrated potent inhibition of both cccDNA formation and HBsAg production.

| Parameter | Cell Line | Value | Reference |

| Viral Replication (EC50) | HepDE19 | 0.010 µM | |

| cccDNA Formation (EC50) | HepG2-NTCP | 0.18 µM | |

| HBsAg Production (EC50) | HepG2-NTCP | 0.20 µM | |

| Cytotoxicity (CC50) | HepDE19 | > 25 µM | [4] |

In Vivo Efficacy

In a hydrodynamic injection mouse model of HBV infection, oral administration of this compound resulted in a significant, dose-dependent reduction in both serum and liver HBV DNA levels.[4]

| Animal Model | Dosing | HBV DNA Reduction (log10) | Reference |

| Mouse | 3 mg/kg (once daily) | 1.4 | [4] |

| Mouse | 10 mg/kg (once daily) | 2.5 | [4] |

Resistance Profile

This compound showed activity against HBV variants resistant to nucleos(t)ide analogs and demonstrated improved potency against core protein variants known to be resistant to other capsid assembly modulators.[5]

Clinical Data

This compound was evaluated in a Phase 1a/1b clinical trial in healthy subjects and patients with chronic hepatitis B (cHBV).[1]

Phase 1a/1b Study Design

The trial was a three-part study designed to assess the safety, tolerability, pharmacokinetics, and antiviral activity of single and multiple doses of this compound.[1]

-

Part 1: Single ascending doses (10 mg to 175 mg) or placebo in healthy subjects.[1]

-

Part 2: Multiple ascending doses (50 mg, 100 mg, or 150 mg) or placebo once daily for 10 days in healthy volunteers.[1]

-

Part 3: Multiple doses in HBeAg positive or negative cHBV patients.[1]

Figure 2: Logical flow of the this compound Phase 1a/1b clinical trial.

Clinical Efficacy and Safety

In cHBV patients, 28 days of once-daily oral dosing of this compound resulted in a potent, dose-dependent reduction in serum HBV DNA.

| Dose | Mean HBV DNA Decline at Day 28 (log10 IU/mL) | Reference |

| 50 mg | 2.57 | |

| 100 mg | 3.04 | |

| 200 mg | 3.55 |

This compound was generally well-tolerated in the initial phases of the trial.[1] However, the development of this compound was discontinued due to clinical safety findings, specifically transient elevations in alanine aminotransferase (ALT) observed in some patients.

Experimental Protocols

Detailed, step-by-step experimental protocols for the evaluation of this compound are proprietary to Arbutus Biopharma. However, based on published literature for similar compounds, the following are generalized methodologies likely employed.

In Vitro Antiviral Activity Assay (HepDE19 Cells)

-

Cell Culture: HepDE19 cells are maintained in a culture medium containing tetracycline to suppress HBV replication.

-

Assay Setup: Cells are seeded in multi-well plates and tetracycline is withdrawn from the medium to induce HBV replication.

-

Compound Treatment: Cells are treated with serial dilutions of this compound.

-

Endpoint Analysis: After a defined incubation period, supernatant is collected to quantify secreted HBV DNA using quantitative PCR (qPCR). Intracellular viral replicative intermediates can also be analyzed by Southern blot.

-

Data Analysis: The EC50 value is calculated as the drug concentration at which HBV replication is inhibited by 50%.

cccDNA Formation Assay (HepG2-NTCP Cells)

-

Cell Culture and Infection: HepG2-NTCP cells are seeded and subsequently infected with a concentrated HBV inoculum in the presence of polyethylene glycol (PEG).

-

Compound Treatment: Cells are treated with this compound at the time of infection or post-infection.

-

DNA Extraction: After several days of culture to allow for cccDNA formation, total cellular DNA or Hirt extracts are prepared.

-

cccDNA Quantification: The amount of cccDNA is quantified using a specific qPCR assay that selectively amplifies the cccDNA form, often following treatment with a plasmid-safe DNase to remove contaminating relaxed-circular DNA. Alternatively, Southern blot analysis can be used for definitive identification and quantification.

-

Data Analysis: The EC50 for cccDNA formation inhibition is determined.

Figure 3: A generalized experimental workflow for quantifying cccDNA levels.

In Vivo Hydrodynamic Injection Mouse Model

-

Model Creation: A replication-competent HBV DNA plasmid is rapidly injected into the tail vein of mice in a large volume of saline. This results in the transient expression of HBV in the liver.

-

Compound Administration: Mice receive daily oral doses of this compound or a vehicle control.

-

Monitoring: Serum is collected at various time points to measure HBV DNA and viral antigen levels.

-

Terminal Analysis: At the end of the study, liver tissue is harvested for the quantification of intrahepatic HBV DNA and replicative intermediates.

-

Data Analysis: The reduction in serum and liver HBV DNA levels in the treated groups is compared to the control group.

Conclusion

This compound is a potent, next-generation HBV capsid inhibitor with a dual mechanism of action that effectively suppresses viral replication and the formation of the cccDNA reservoir in preclinical models. The clinical data from the Phase 1a/1b trial demonstrated a significant reduction in HBV DNA in patients with chronic hepatitis B. Although its development was halted due to safety signals, the insights gained from the this compound program, particularly its potent antiviral activity, contribute to the growing body of knowledge for the development of future curative therapies for chronic HBV infection. The data underscores the potential of capsid assembly modulators as a key component of combination therapies aimed at achieving a functional cure.

References

- 1. ice-hbv.org [ice-hbv.org]

- 2. ice-hbv.org [ice-hbv.org]

- 3. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HBV cccDNA detection and quantification by Southern blotting. [bio-protocol.org]

- 6. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

The Role of AB-836 in Inhibiting cccDNA Replenishment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic hepatitis B virus (HBV) infection, a global health challenge, is characterized by the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This stable minichromosome serves as the transcriptional template for all viral RNAs, making its eradication a primary goal for a functional cure. AB-836, a potent, next-generation oral capsid assembly modulator (CAM), has demonstrated a dual mechanism of action that not only inhibits viral replication but also significantly impedes the replenishment of the cccDNA pool. This technical guide provides an in-depth analysis of the role of this compound in inhibiting cccDNA replenishment, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways. Although the clinical development of this compound was discontinued due to safety concerns, the data from its preclinical and clinical studies offer valuable insights for the future optimization of HBV CAMs.[1][2]

Introduction to HBV cccDNA and Its Replenishment

The persistence of HBV infection is intrinsically linked to the stability of the cccDNA reservoir in hepatocytes.[3] This episomal DNA is formed from the relaxed circular DNA (rcDNA) genome of the virus following its entry into the host cell nucleus. The cccDNA minichromosome is the template for the transcription of all viral RNAs, including the pregenomic RNA (pgRNA), which is essential for reverse transcription and the production of new viral particles.[4][5]

The cccDNA pool is maintained through two primary pathways:

-

De novo infection: New virions infect hepatocytes, delivering their rcDNA to the nucleus for conversion into cccDNA.[6][7]

-

Intracellular amplification (recycling pathway): Newly synthesized rcDNA-containing capsids in the cytoplasm can be transported back to the nucleus to augment the existing cccDNA pool.[4][5]

Targeting the replenishment of this cccDNA reservoir is a critical strategy in the development of curative therapies for chronic hepatitis B.

This compound: A Capsid Assembly Modulator with a Dual Mechanism of Action

This compound is a potent and selective, orally bioavailable CAM that targets the HBV core protein (HBc).[1] The core protein is essential for multiple stages of the viral lifecycle, including the assembly of the viral capsid.[6][7] CAMs function by binding to the core protein dimers, which allosterically modulates their assembly.[2] This interaction leads to a dual antiviral effect:

-

Inhibition of pgRNA Encapsidation: By accelerating and misdirecting capsid assembly, this compound prevents the proper encapsidation of the pgRNA and the viral polymerase. This is the primary mechanism that blocks subsequent viral DNA replication.[1]

-

Inhibition of cccDNA Replenishment: this compound has been shown to interfere with the formation of new cccDNA, a crucial secondary mechanism that contributes to reducing the viral reservoir.[8][9] This is achieved by preventing the uncoating of incoming viral particles and inhibiting the nuclear delivery of rcDNA, thereby blocking both de novo cccDNA formation and the intracellular recycling pathway.

Quantitative Data on the Efficacy of this compound

Preclinical and clinical studies have provided quantitative data on the potent antiviral activity of this compound, including its specific effects on cccDNA formation.

Preclinical Data

In vitro studies have demonstrated the potent inhibitory effects of this compound on HBV replication and cccDNA formation.

| Parameter | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |

| HBV Replication Inhibition | HepDE19 | 0.010 | > 25 | [1][10] |

| cccDNA Formation Inhibition | HepG2-NTCP | 0.18 | Not specified | [1] |

| HBsAg Production Inhibition | HepG2-NTCP | 0.20 | Not specified | [1] |

In vivo studies in a mouse model of HBV infection also demonstrated the efficacy of this compound in reducing viral load.

| Animal Model | Dosing | Reduction in HBV DNA (log10) | Reference |

| Hydrodynamic injection mouse model | 3 mg/kg once daily | 1.4 | [10][11] |

| Hydrodynamic injection mouse model | 10 mg/kg once daily | 2.5 | [10][11] |

Clinical Data

A Phase 1 clinical study of this compound in patients with chronic hepatitis B demonstrated robust antiviral activity.

| Treatment Group | Duration | Mean Serum HBV DNA Decline (log10 IU/mL) | Reference |

| 50 mg once daily | 28 days | 2.57 | [1] |

| 100 mg once daily | 28 days | 3.04 | [1][8] |

| 200 mg once daily | 28 days | 3.55 | [1][8] |

During the 28-day treatment period, no on-treatment viral rebound or emergence of viral resistance was observed.[1]

Experimental Protocols for cccDNA Quantification

The accurate quantification of cccDNA is essential for evaluating the efficacy of antiviral agents like this compound. The primary challenge lies in distinguishing cccDNA from other viral DNA intermediates, particularly the abundant rcDNA. The following are detailed methodologies commonly employed in this research.

cccDNA-Specific Quantitative PCR (qPCR)

This is the most common method for quantifying cccDNA due to its high sensitivity and throughput.

Principle: This method utilizes primers that specifically amplify the cccDNA molecule by targeting the gap region of the rcDNA.

Protocol Outline:

-

DNA Extraction: Total DNA is extracted from infected cells or liver tissue. A Hirt extraction method is often preferred as it selectively isolates low-molecular-weight, protein-free DNA, thereby enriching for cccDNA and reducing contamination from high-molecular-weight host genomic DNA and protein-bound rcDNA.

-

Nuclease Treatment: To eliminate contaminating rcDNA and other linear or open-circular viral DNA, the extracted DNA is treated with a plasmid-safe ATP-dependent DNase (PSD) or a combination of exonucleases (e.g., T5 exonuclease). PSD specifically digests linear and nicked circular DNA, while leaving supercoiled cccDNA intact.

-

qPCR Amplification: The treated DNA is then subjected to qPCR using primers that span the single-stranded region of rcDNA. This ensures that only the fully ligated cccDNA is amplified.

-

Quantification: The amount of cccDNA is quantified by comparing the amplification signal to a standard curve generated from a plasmid containing the HBV genome.

Southern Blot Analysis

Southern blot is considered the "gold standard" for cccDNA detection as it allows for the direct visualization and differentiation of various HBV DNA forms based on their size and conformation.

Principle: This technique separates DNA fragments by size via agarose gel electrophoresis, followed by transfer to a membrane and detection with a labeled probe specific for HBV DNA.

Protocol Outline:

-

DNA Extraction: Similar to the qPCR method, a Hirt extraction is typically performed to enrich for episomal DNA.

-

Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel. The different conformations of HBV DNA (cccDNA, rcDNA, and single-stranded DNA) will migrate at different rates, allowing for their separation.

-

Transfer and Hybridization: The separated DNA is transferred to a nylon or nitrocellulose membrane. The membrane is then incubated with a labeled (e.g., radioactive or fluorescent) single-stranded HBV DNA probe that will hybridize to the complementary viral DNA on the membrane.

-

Detection and Quantification: The hybridized probe is detected, and the intensity of the band corresponding to cccDNA can be quantified to determine its relative abundance.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the HBV cccDNA replenishment pathway and the inhibitory role of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arbutus Receives Regulatory Approval to Initiate a Phase 1a/1b Clinical Trial with this compound, an Oral Capsid Inhibitor for the Treatment of Chronic Hepatitis B Infection - BioSpace [biospace.com]

- 4. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. investor.arbutusbio.com [investor.arbutusbio.com]

- 6. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. ice-hbv.org [ice-hbv.org]

- 9. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]

- 11. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency of AB-836 Against Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-836 is a novel, orally bioavailable capsid assembly modulator (CAM) developed for the treatment of chronic hepatitis B (CHB) infection. As a direct-acting antiviral, this compound targets the hepatitis B virus (HBV) core protein (HBc), a crucial component in multiple stages of the viral lifecycle. This technical guide provides an in-depth overview of the in vitro studies conducted to characterize the potency and mechanism of action of this compound against HBV. The information presented herein is intended to offer a comprehensive resource for researchers and drug development professionals in the field of HBV therapeutics. Although the clinical development of this compound was discontinued due to safety findings, the preclinical and clinical data can inform the future optimization of HBV CAMs.[1]

Mechanism of Action

This compound is a potent and highly selective Class II HBV capsid assembly modulator.[2][3] It functions by binding to the dimer-dimer interface of the HBV core protein, which is essential for the proper assembly of the viral capsid.[3] This interaction disrupts the normal process of nucleocapsid formation, leading to the assembly of empty capsids that lack the pregenomic RNA (pgRNA) and the viral polymerase.[4] By preventing the encapsidation of pgRNA, this compound effectively halts a critical step in HBV replication.[1][3]

Furthermore, this compound has a dual mechanism of action by also interfering with the formation of covalently closed circular DNA (cccDNA) during de novo infection of hepatocytes.[1][5] cccDNA serves as the transcriptional template for all viral RNAs and is the key to the persistence of HBV infection. By inhibiting cccDNA establishment, this compound has the potential to reduce the production of all viral antigens, including HBsAg.[1][5]

Data Presentation

In Vitro Antiviral Potency of this compound

The antiviral activity of this compound has been evaluated in various in vitro models of HBV replication. The following tables summarize the key quantitative data from these studies.

| Cell Line | Parameter | Value (µM) | Reference |

| HepDE19 | EC50 (rcDNA) | 0.010 ± 0.003 | [4] |

| CC50 | >25 | [2][4] | |

| Primary Human Hepatocytes | EC50 (rcDNA) | 0.002 ± 0.0004 | [4] |

| EC50 (HBsAg) | 0.050 ± 0.013 | [4] | |

| CC50 | >10 | [4] | |

| HepG2-NTCP-C4 | EC50 (rcDNA) | 0.012 ± 0.005 | [4] |

| EC50 (HBsAg) | 0.197 ± 0.015 | [4] | |

| EC50 (cccDNA) | 0.175 ± 0.040 | [4] | |

| CC50 | >10 | [4] |

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. rcDNA: Relaxed circular DNA. HBsAg: Hepatitis B surface antigen. cccDNA: Covalently closed circular DNA.

Pan-genotypic Activity of this compound

This compound has demonstrated potent antiviral activity against a broad range of HBV genotypes.

| Genotype | EC50 (µM) |

| A | 0.017 ± 0.004 |

| B | 0.007 ± 0.001 |

| C | 0.004 ± 0.001 |

| D | 0.004 ± 0.002 |

| E | 0.012 ± 0.003 |

| F | 0.066 ± 0.035 |

| G | 0.014 ± 0.000 |

| H | 0.006 ± 0.001 |

Data presented as mean ± standard deviation from at least three independent determinations.[4]

Activity Against Nucleos(t)ide Analog-Resistant Variants

This compound maintains its antiviral potency against HBV variants with resistance to nucleos(t)ide analogs.[2]

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to assess the potency of HBV capsid assembly modulators like this compound.

Cell Culture and Maintenance

-

Cell Lines:

-

HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV (genotype D). These cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 for selection.

-

HepDE19 cells: A cell line that supports tetracycline-inducible HBV replication.

-

HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the functional receptor for HBV entry, allowing for the study of de novo infection.

-

Primary Human Hepatocytes (PHHs): Cultured according to specific supplier protocols, generally in a collagen-coated plate with specialized hepatocyte culture medium.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiviral Potency Assays

-

HBV DNA Quantification (Southern Blot):

-

Cells are seeded in multi-well plates and treated with serial dilutions of this compound for a specified period (e.g., 6-9 days).

-

Intracellular core DNA is extracted using a lysis buffer.

-

The DNA is separated by agarose gel electrophoresis and transferred to a nylon membrane.

-

The membrane is hybridized with a radiolabeled HBV-specific DNA probe.

-

The signal is detected by autoradiography and quantified to determine the reduction in HBV DNA levels.

-

-

HBV DNA Quantification (qPCR):

-

Similar to the Southern blot protocol, cells are treated with this compound.

-

Total DNA is extracted from the cells or supernatant.

-

Real-time quantitative PCR is performed using primers and probes specific for the HBV genome.

-

The reduction in HBV DNA copy number is calculated relative to untreated controls.

-

-

HBsAg and HBeAg Quantification (ELISA):

-

Cell culture supernatants are collected after treatment with this compound.

-

Commercially available ELISA kits are used to quantify the levels of secreted HBsAg and HBeAg according to the manufacturer's instructions.

-

cccDNA Formation and Quantification Assay

-

Hirt DNA Extraction: This method is used to selectively extract low molecular weight DNA, including cccDNA, from infected cells.

-

Southern Blot Analysis: The extracted DNA is subjected to Southern blot analysis, as described above, to specifically detect and quantify cccDNA, which migrates differently from other HBV DNA replicative intermediates.

-

qPCR for cccDNA: Specific primers that amplify a region spanning the gap in the relaxed circular DNA can be used to selectively quantify cccDNA after treatment with exonucleases that digest linear and open circular DNA.

Capsid Assembly and pgRNA Encapsidation Analysis (Particle Gel Assay)

-

Intracellular lysates from this compound-treated cells are prepared.

-

The lysates are subjected to native agarose gel electrophoresis to separate intact capsids from free core protein.

-

The proteins are transferred to a membrane and probed with an anti-HBc antibody to visualize capsids.

-

To analyze encapsidated pgRNA, the gel can be treated to release the nucleic acid, followed by transfer and hybridization with an HBV-specific RNA probe.

Cytotoxicity Assay

-

MTT Assay:

-

Cells are seeded in 96-well plates and treated with the same concentrations of this compound as in the antiviral assays.

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

-

Viable cells with active metabolism convert MTT into a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured to determine cell viability.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.

Conclusion

The in vitro data for this compound demonstrate its potent and selective activity against a wide range of HBV genotypes, including those resistant to current standard-of-care therapies. Its dual mechanism of action, inhibiting both pgRNA encapsidation and cccDNA formation, highlights its potential as a valuable component in combination therapies for a functional cure of CHB. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel capsid assembly modulators for the treatment of chronic hepatitis B.

References

- 1. ice-hbv.org [ice-hbv.org]

- 2. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Hepatitis B Virus Particles Released from Cultured Cells by Particle Gel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ice-hbv.org [ice-hbv.org]

Pan-genotypic Activity of AB-836: A Technical Overview for HBV Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pan-genotypic activity of AB-836, a novel capsid assembly modulator (CAM) investigated for the treatment of chronic Hepatitis B Virus (HBV) infection. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the compound's mechanism of action.

Executive Summary

This compound is a potent, orally bioavailable inhibitor of HBV replication that targets the viral core protein. It has demonstrated robust antiviral activity across a broad range of HBV genotypes in preclinical models. By interfering with the assembly of the viral capsid, this compound effectively disrupts the HBV life cycle at a critical stage. While clinical development was discontinued due to safety findings, the preclinical data for this compound provide valuable insights into the potential of capsid assembly modulators as a therapeutic class and can inform the future optimization of such compounds.

Data Presentation: In Vitro Pan-genotypic Efficacy

This compound has shown potent inhibition of HBV DNA replication across multiple genotypes in vitro. The following table summarizes the 50% effective concentration (EC50) values against HBV genotypes A through H. A single reported 50% cytotoxic concentration (CC50) value in HepDE19 cells is also included to provide a selectivity index (SI), calculated as CC50/EC50.

| HBV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| A | 0.017 ± 0.004 | >25 | >1470 |

| B | 0.007 ± 0.001 | >25 | >3571 |

| C | 0.004 ± 0.001 | >25 | >6250 |

| D | 0.004 ± 0.002 | >25 | >6250 |

| E | 0.012 ± 0.003 | >25 | >2083 |

| F | 0.066 ± 0.035 | >25 | >378 |

| G | 0.014 ± 0.000 | >25 | >1785 |

| H | 0.006 ± 0.001 | >25 | >4167 |

Data sourced from preclinical presentations by Arbutus Biopharma. The CC50 value was determined in HepDE19 cells.[1]

Mechanism of Action

This compound is a Class II capsid assembly modulator. Its primary mechanism of action involves binding to a novel site within the dimer-dimer interface of the HBV core protein (Cp). This binding event accelerates the assembly of viral capsids, but in a manner that prevents the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase. This leads to the formation of empty, non-infectious viral particles.

Signaling Pathway and Logical Flow

The following diagram illustrates the mechanism of action of this compound in disrupting the HBV replication cycle.

Caption: Mechanism of this compound action on HBV capsid assembly.

Experimental Protocols

The pan-genotypic activity of this compound was evaluated using a variety of in vitro and in vivo experimental systems. Below are detailed methodologies for key experiments.

In Vitro Pan-genotypic Activity Assessment

Objective: To determine the EC50 of this compound against a panel of different HBV genotypes.

Methodology: HepG2 Transient Transfection Assay

-

Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

-

Plasmids: Plasmids containing 1.2x or 1.3x overlength genomes of various HBV genotypes (A-H) are used for transfection.

-

Transfection: HepG2 cells are seeded in 96-well plates. On the following day, cells are transfected with the HBV genotype plasmids using a suitable transfection reagent (e.g., Lipofectamine).

-

Compound Treatment: Immediately after transfection, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Supernatant Collection: After 4-6 days of incubation, the cell culture supernatant is collected.

-

HBV DNA Quantification: HBV DNA is extracted from the supernatant and quantified by quantitative real-time PCR (qPCR) using primers and probes specific to a conserved region of the HBV genome.

-

Data Analysis: The percentage of HBV DNA inhibition is calculated relative to the vehicle control. The EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., CellTiter-Glo) is performed on the same HepG2 cells treated with the same concentrations of this compound to determine the CC50 value.

In Vivo Efficacy Evaluation

Objective: To assess the in vivo antiviral activity of this compound in a mouse model of HBV replication.

Methodology: Hydrodynamic Injection (HDI) Mouse Model

-

Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.

-

Plasmid Preparation: A plasmid containing a replication-competent HBV genome (typically genotype D) is prepared at a high concentration in sterile saline.

-

Hydrodynamic Injection: A large volume of the plasmid DNA solution (typically 8-10% of the mouse body weight) is rapidly injected into the lateral tail vein of the mouse (within 5-8 seconds). This procedure results in transient high venous pressure, leading to the transfection of hepatocytes.

-

Compound Administration: Following HDI, mice are treated orally with this compound or a vehicle control once daily for a specified period (e.g., 7 days).

-

Serum Collection: Blood samples are collected at various time points post-injection to monitor serum HBV DNA levels.

-

HBV DNA Quantification: Serum HBV DNA is extracted and quantified by qPCR.

-

Data Analysis: The reduction in serum HBV DNA levels in the this compound-treated group is compared to the vehicle-treated group to determine the in vivo efficacy.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the in vitro pan-genotypic activity of an anti-HBV compound.

Caption: Workflow for in vitro pan-genotypic HBV activity testing.

Conclusion

This compound demonstrated potent and pan-genotypic activity against HBV in preclinical studies, effectively inhibiting viral replication across all tested genotypes by targeting the core protein and disrupting capsid assembly. The detailed methodologies provided in this guide offer a framework for the continued investigation of capsid assembly modulators. While the clinical development of this compound was halted, the extensive preclinical characterization of its pan-genotypic profile serves as a valuable resource for the development of next-generation anti-HBV therapeutics. Further research focusing on optimizing the safety profile while maintaining broad genotypic coverage will be crucial in the pursuit of a functional cure for chronic hepatitis B.

References

AB-836: A Technical Deep Dive into its Potential as a Functional Cure for Hepatitis B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure. This has spurred the development of novel therapeutic agents targeting different aspects of the HBV lifecycle. AB-836, a next-generation oral capsid inhibitor developed by Arbutus Biopharma, has emerged as a promising candidate. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. The information is intended to provide researchers and drug development professionals with a detailed understanding of this compound's potential in the landscape of HBV therapeutics.

Introduction: The Quest for a Functional HBV Cure

The ideal therapeutic endpoint for chronic hepatitis B is a "functional cure," characterized by sustained off-therapy suppression of HBV DNA and loss of hepatitis B surface antigen (HBsAg)[1]. Currently available nucleos(t)ide analogues (NAs) effectively suppress viral replication but do not eliminate the stable covalently closed circular DNA (cccDNA) reservoir in infected hepatocytes, necessitating long-term therapy[2][3]. This limitation has driven the exploration of new drug targets within the HBV lifecycle[1][4][5]. One such target is the viral capsid, which is crucial for multiple stages of viral replication.

This compound: A Novel Capsid Assembly Modulator

This compound is a potent, orally bioavailable small molecule that belongs to the class of capsid assembly modulators (CAMs). It specifically targets the HBV core protein (HBc), which is essential for the assembly of the viral capsid[2][6].

Mechanism of Action

This compound functions as a Class II capsid inhibitor, binding to a novel site at the dimer-dimer interface of the core protein[7]. This interaction disrupts the normal process of capsid assembly, leading to two key antiviral effects:

-

Inhibition of Viral Replication: By preventing the formation of functional capsids, this compound blocks the encapsidation of pregenomic RNA (pgRNA), a critical step for viral DNA synthesis[2][6].

-

Inhibition of cccDNA Replenishment: this compound has also been shown to inhibit the establishment of new cccDNA molecules, the stable viral reservoir in the nucleus of infected cells[2][6].

This dual mechanism of action holds the potential to not only suppress active viral production but also to deplete the source of viral persistence, a key requirement for achieving a functional cure.

Preclinical Data

This compound has demonstrated potent antiviral activity and a favorable safety profile in a range of preclinical studies.

In Vitro Studies

| Parameter | Cell Line | Value | Reference |

| EC50 (Antiviral Activity) | HepDE19 | 0.010 µM | [8] |

| CC50 (Cytotoxicity) | HepDE19 | > 25 µM | [8] |

| EC50 (cccDNA Formation) | HepG2-NTCP | 0.18 µM | |

| EC50 (HBsAg Production) | HepG2-NTCP | 0.20 µM |

In Vivo Studies (Mouse Model)

| Dose (once daily) | HBV DNA Reduction (log10) | Reference |

| 3 mg/kg | 1.4 | [8] |

| 10 mg/kg | 2.5 | [8] |

Pharmacokinetics and Safety

| Species | Parameter | Value | Reference |

| Mouse | Clearance | 13 mL/min/kg | [8] |

| Mouse | Half-life | 3.1 hours | [8] |

| Mouse | Microsomal Clearance | 10 µL/min/mg | [8] |

| Rat | Microsomal Clearance | 48 µL/min/mg | [8] |

| Monkey | Microsomal Clearance | 34 µL/min/mg | [8] |

| Human | Microsomal Clearance | 31 µL/min/mg | [8] |

Preclinical data also indicated that this compound has pan-genotypic activity and is effective against nucleos(t)ide analogue-resistant variants[8].

Clinical Data: Phase 1a/1b Trial (NCT04775797)

A Phase 1a/1b clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects and in patients with chronic HBV infection[2].

Efficacy in cHBV Patients (28 Days of Dosing)

| Dose (once daily) | Mean Serum HBV DNA Decline (log10 IU/mL) | Reference |

| 50 mg | 2.57 | |

| 100 mg | 3.04 | [6][9] |

| 200 mg | 3.55 | [6][9] |

Importantly, no viral breakthrough or enrichment of HBV core protein resistant variants was observed during the 28-day treatment period[10]. However, there was no significant decline in HBsAg levels reported[11].

Safety and Tolerability

This compound was generally well-tolerated at doses up to 100mg once daily for 28 days in patients with chronic HBV[2]. However, alanine aminotransferase (ALT) elevations were observed in two patients in the 200 mg cohort, which led to a decision to conduct a further Phase 1 trial in healthy volunteers before progressing the program[6][9].

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are proprietary and not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

In Vitro Antiviral Activity Assay (HepDE19 Cell Line)

The HepDE19 cell line is a human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting HBV replication.

-

General Procedure:

-

HepDE19 cells are cultured in the absence of tetracycline to induce HBV replication.

-

Cells are treated with serial dilutions of this compound.

-

After a defined incubation period, the amount of HBV DNA in the culture supernatant is quantified using real-time PCR.

-

The EC50 value is calculated as the concentration of this compound that inhibits HBV DNA production by 50%.

-

-

Cytotoxicity Assay (CC50):

-

Parallel cultures of HepDE19 cells are treated with the same concentrations of this compound.

-

Cell viability is assessed using a standard method (e.g., MTS or resazurin assay).

-

The CC50 value is the concentration that reduces cell viability by 50%.

-

cccDNA Formation and HBsAg Production Assay (HepG2-NTCP Cell Line)

The HepG2-NTCP cell line is a human liver cancer cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry.

-

Objective: To assess the effect of this compound on the formation of cccDNA and the production of HBsAg during de novo infection.

-

General Procedure:

-

HepG2-NTCP cells are infected with HBV in the presence of varying concentrations of this compound.

-

After a specified period to allow for infection and replication, cellular DNA is extracted.

-

cccDNA is specifically quantified using a selective PCR method.

-

HBsAg levels in the culture supernatant are measured by ELISA.

-

EC50 values for inhibition of cccDNA formation and HBsAg production are determined.

-

In Vivo Efficacy Assessment (Hydrodynamic Injection Mouse Model)

This model involves the rapid injection of a large volume of a solution containing an HBV plasmid into the tail vein of a mouse, leading to transient HBV replication in the liver.

-

Objective: To evaluate the in vivo antiviral efficacy of this compound.

-

General Procedure:

-

Mice receive a hydrodynamic injection of an HBV-expressing plasmid to establish HBV replication.

-

Animals are then treated with vehicle or different doses of this compound orally, once daily.

-

Serum samples are collected at various time points, and HBV DNA levels are quantified by real-time PCR.

-

The reduction in HBV DNA levels in the treated groups is compared to the vehicle control group.

-

Conclusion and Future Directions

This compound has demonstrated potent antiviral activity against HBV through its mechanism as a capsid assembly modulator. Both preclinical and early clinical data show significant reductions in HBV DNA levels. The inhibition of cccDNA replenishment is a particularly promising feature for achieving a functional cure.

However, the observation of ALT elevations at higher doses in the initial clinical study warrants further investigation into the therapeutic window and long-term safety profile of this compound. Future clinical development will likely focus on combination therapies, pairing this compound with other agents that have complementary mechanisms of action, such as RNA interference (RNAi) therapeutics or immunomodulators, to achieve a synergistic effect and increase the likelihood of a functional cure for chronic hepatitis B. The data from the ongoing and future studies will be crucial in determining the ultimate role of this compound in the evolving landscape of HBV treatment.

References

- 1. ice-hbv.org [ice-hbv.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Hydrodynamic Injection Mouse Model of HBV Genotype C for the Study of HBV Biology and the Anti-Viral Activity of Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High persistence rate of hepatitis B virus in a hydrodynamic injection-based transfection model in C3H/HeN mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Macrophage Therapy for Acute Liver Injury (MAIL): a study protocol for a phase 1 randomised, open-label, dose-escalation study to evaluate safety, tolerability and activity of allogeneic alternatively activated macrophages in patients with paracetamol-induced acute liver injury in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arbutus Presents New Data on AB-729, this compound and AB-101 at the EASL International Liver Congress™ 2022 and Provides this compound Clinical Update | Arbutus Biopharma Corporation [investor.arbutusbio.com]

- 11. Establishment of an Inducible HBV Stable Cell Line that Expresses cccDNA-dependent Epitope-tagged HBeAg for Screening of cccDNA Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AB-836: An Experimental Protocol for In Vitro HBV Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vitro evaluation of AB-836, a potent capsid assembly modulator (CAM) for the treatment of chronic Hepatitis B Virus (HBV) infection.

Introduction

This compound is an oral, highly selective, and potent HBV capsid assembly modulator.[1][2] It belongs to a class of compounds that target the HBV core protein, a crucial component for viral replication. By interfering with the assembly of the viral capsid, this compound effectively inhibits the encapsidation of pregenomic RNA (pgRNA) and subsequent viral DNA replication.[1] Furthermore, as a Class II CAM, this compound has been shown to interfere with the formation of covalently closed circular DNA (cccDNA) during de novo infection, which is the persistent form of the viral genome in infected hepatocytes.[1][3] These dual mechanisms of action make this compound a promising candidate for HBV therapy.

Mechanism of Action

This compound targets the HBV core protein, which is essential for the formation of the viral capsid. The core protein dimers assemble into a capsid structure that encloses the viral pgRNA and the viral polymerase. This process is critical for viral replication. This compound binds to the core protein, inducing the formation of aberrant or empty capsids that are non-functional.[3] This disruption of capsid assembly prevents the encapsidation of pgRNA, thereby halting the replication of the viral genome.[1] Additionally, by interfering with the proper formation of capsids, this compound also hinders the establishment of the stable cccDNA reservoir in newly infected cells.[1][4]

References

Application Notes and Protocols for AB-836 in HBV-Infected Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-836 is a potent, orally bioavailable capsid assembly modulator (CAM) that targets the hepatitis B virus (HBV) core protein (HBc).[1][2] CAMs represent a promising class of antiviral agents that disrupt the normal process of viral capsid formation, a critical step in the HBV life cycle.[1] By interfering with capsid assembly, this compound exhibits a dual mechanism of action: it inhibits the encapsidation of pregenomic RNA (pgRNA), thereby blocking HBV replication, and it prevents the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.[2][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in HBV-infected cell culture models.

Mechanism of Action

This compound is a Class II capsid assembly modulator, meaning it accelerates the kinetics of capsid assembly, leading to the formation of empty capsids that lack the viral pgRNA and polymerase.[4][5] This aberrant assembly process effectively halts the production of new infectious virions. Furthermore, by altering the integrity of incoming capsids, this compound interferes with the delivery of the viral genome to the nucleus, thereby inhibiting the establishment of the cccDNA minichromosome.[2][6]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Parameter | EC50 (µM) | Reference |

| HepDE19 | HBV Replication | 0.010 | [2] |

| HepG2-NTCP | cccDNA Formation | 0.18 | [2] |

| HepG2-NTCP | HBsAg Production | 0.20 | [2] |

Table 2: In Vivo and Clinical Efficacy of this compound

| Model | Dosing | Parameter | Mean Reduction | Reference |

| Hydrodynamic Injection Mouse Model | 3 mg/kg (once daily) | Serum HBV DNA | 1.4 log10 | |

| Hydrodynamic Injection Mouse Model | 10 mg/kg (once daily) | Serum HBV DNA | 2.5 log10 | |

| Phase 1 Clinical Study (28 days) | 50 mg (once daily) | Serum HBV DNA | 2.57 log10 IU/mL | [2] |

| Phase 1 Clinical Study (28 days) | 100 mg (once daily) | Serum HBV DNA | 3.04 log10 IU/mL | [2] |

| Phase 1 Clinical Study (28 days) | 200 mg (once daily) | Serum HBV DNA | 3.55 log10 IU/mL | [2] |

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) in HBV-Infected HepG2-NTCP Cells

This protocol outlines the procedure for determining the 50% effective concentration (EC50) of this compound against HBV replication in HepG2-NTCP cells.

Materials:

-

HepG2-NTCP cells

-

Complete DMEM medium (supplemented with 10% FBS, penicillin/streptomycin)

-

HBV inoculum (e.g., from HepAD38 cell supernatant)

-

This compound

-

96-well cell culture plates

-

Reagents for DNA extraction and qPCR

Procedure:

-

Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density that allows for optimal growth over the course of the experiment.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Infection and Treatment:

-

After 24 hours, infect the cells with HBV inoculum at a predetermined multiplicity of infection (MOI).

-

Simultaneously, add the diluted this compound to the respective wells. Include a no-drug control and a positive control (e.g., another known HBV inhibitor).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 6-8 days.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

-

qPCR Analysis: Quantify the amount of extracellular HBV DNA using a validated qPCR assay targeting a conserved region of the HBV genome.

-

EC50 Calculation: Determine the EC50 value by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 2: cccDNA Quantification Assay

This protocol describes the quantification of intracellular HBV cccDNA levels following treatment with this compound.

Materials:

-

HBV-infected HepG2-NTCP cells treated with this compound (from Protocol 1 or a separate experiment)

-

Cell lysis buffer

-

Reagents for Hirt DNA extraction or a commercial cccDNA isolation kit

-

Plasmid-safe ATP-dependent DNase (PSAD)

-

Reagents for qPCR

Procedure:

-

Cell Lysis: Lyse the treated and control cells to release intracellular components.

-

DNA Extraction: Isolate low molecular weight DNA, including cccDNA, using the Hirt extraction method or a specialized kit.

-

PSAD Digestion: Treat the extracted DNA with PSAD to selectively digest linear and relaxed circular DNA, leaving the cccDNA intact.

-

qPCR Analysis: Quantify the remaining cccDNA using a specific qPCR assay with primers that amplify a region spanning the gap in the relaxed circular DNA.

-

Data Analysis: Normalize the cccDNA levels to a housekeeping gene (e.g., β-actin) to account for variations in cell number. Compare the cccDNA levels in this compound-treated cells to the untreated control.

Protocol 3: Cytotoxicity Assay

This protocol is essential to determine the concentration at which this compound becomes toxic to the host cells, allowing for the calculation of the selectivity index (SI = CC50/EC50).

Materials:

-

HepG2-NTCP cells

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate.

-

Compound Addition: Add a serial dilution of this compound to the cells.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

-

CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of this compound.

Visualizations

Caption: HBV life cycle and the mechanism of action of this compound.

References

- 1. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. HBV capsid assembly modulators differentially modulate the assembly of wild-type and drug-resistant core protein chimeric nucleocapsids and empty capsids | PLOS Pathogens [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AB-836 in Animal Models of Hepatitis B Virus (HBV) Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-836 is a potent and selective, orally bioavailable capsid assembly modulator (CAM) developed for the treatment of chronic Hepatitis B Virus (HBV) infection.[1] As a Class II CAM, this compound's primary mechanism of action involves the allosteric modulation of the HBV core protein (HBc), leading to the assembly of aberrant, non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA).[1] This disruption of the viral life cycle effectively inhibits HBV replication.[1] Additionally, this compound has been shown to interfere with the formation of covalently closed circular DNA (cccDNA), the persistent form of the viral genome in infected hepatocytes. Although development of this compound was discontinued due to clinical safety findings, the preclinical data provide valuable insights for the continued research and development of novel CAMs for HBV therapy.

These application notes provide a summary of the available preclinical data on this compound and detailed protocols for its use in a common animal model of HBV infection.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Parameter | Value | Reference |

| HepDE19 | EC50 (HBV Replication Inhibition) | 0.010 µM | [1] |

| HepG2-NTCP | EC50 (cccDNA Formation Inhibition) | 0.18 µM | |

| HepG2-NTCP | EC50 (HBsAg Production Inhibition) | 0.20 µM | |

| HepDE19 | CC50 (Cell Viability) | > 25 µM | [1] |

In Vivo Efficacy of this compound in a Mouse Model of HBV Infection

| Animal Model | Dosage (once daily) | Outcome | Reference |

| Hydrodynamic Injection Mouse Model | 3 mg/kg | 1.4 log10 reduction in serum HBV DNA | [1] |

| Hydrodynamic Injection Mouse Model | 10 mg/kg | 2.5 log10 reduction in serum HBV DNA | [1] |

Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Reference |

| Clearance | 13 mL/min/kg | [1] |

| Half-life | 3.1 hours | [1] |

Signaling Pathway

The primary signaling pathway targeted by this compound is the HBV capsid assembly process. By binding to the core protein dimers, this compound induces a conformational change that leads to the formation of non-infectious capsids. This allosteric modulation disrupts the normal protein-protein interactions required for proper capsid formation and subsequent pgRNA encapsidation.

References

Application Notes and Protocols: Quantifying the Effect of AB-836 on HBV DNA Levels

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-836 is a next-generation, orally bioavailable capsid assembly modulator (CAM) developed by Arbutus Biopharma for the treatment of chronic hepatitis B (CHB) infection.[1] As a Class II HBV core protein inhibitor, this compound works by binding to a novel site on the core protein, which is essential for viral replication. This interaction accelerates capsid assembly and prevents the encapsidation of pregenomic RNA (pgRNA), thereby inhibiting the formation of new viral particles.[2] Additionally, this compound has been shown to inhibit the replenishment of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.[3] These application notes provide a summary of the quantitative effects of this compound on HBV DNA levels based on preclinical and clinical data, along with relevant experimental protocols.

Mechanism of Action

This compound targets the HBV core protein, a crucial component in the viral lifecycle. By binding to the dimer-dimer interface of the core protein, it induces the formation of empty, non-functional capsids and prevents the encapsidation of the viral pgRNA. This dual mechanism disrupts the viral replication cycle at a critical step.

Caption: Mechanism of action of this compound in an infected hepatocyte.

Quantitative Effect on HBV DNA Levels

Preclinical Data

In a mouse model of HBV infection, this compound demonstrated a dose-dependent reduction in serum HBV DNA levels.[4]

| Dose (mg/kg, once daily) | Mean Log10 Reduction in HBV DNA |

| 3 | 1.4 |

| 10 | 2.5 |

Clinical Data (Phase 1a/1b Study: this compound-001)

A Phase 1a/1b clinical trial (this compound-001) was conducted to evaluate the safety, tolerability, and antiviral activity of this compound in healthy volunteers and patients with chronic HBV infection.[5] The study included a 28-day treatment period with once-daily oral dosing.

The results from Part 3 of the trial, which enrolled CHB patients, showed a potent antiviral response with significant declines in serum HBV DNA.[3][5][6]

| Dose (once daily for 28 days) | Number of Patients (n) | Mean Log10 IU/mL Decline in HBV DNA from Baseline (Day 28) |

| 50 mg | Not specified | 2.57[6] |

| 100 mg | 4 | 3.04 (SE 0.5)[3][5] |

| 200 mg | Not specified | 3.55[3][5][6] |

Importantly, during the 28-day treatment period, no on-treatment viral rebound or emergence of viral resistance was observed.[6]

Experimental Protocols

In Vitro Antiviral Activity Assessment

-

Cell Lines: HepDE19 cells, which support HBV replication, and HepG2-NTCP cells for de novo infection studies.[6]

-

Methodology:

-

Cells are cultured in appropriate media and seeded in multi-well plates.

-

Varying concentrations of this compound are added to the cell cultures.

-

For de novo infection studies, HepG2-NTCP cells are infected with HBV.

-

After a defined incubation period, cell culture supernatants and cell lysates are collected.

-

HBV DNA is extracted and quantified using real-time quantitative PCR (qPCR).

-

The 50% effective concentration (EC50) is calculated to determine the potency of the compound in inhibiting viral replication. For this compound, the EC50 for viral replication inhibition was 0.010 μM.[6]

-

Similarly, the impact on cccDNA formation and HBsAg production is assessed, with EC50 values of 0.18 μM and 0.20 μM, respectively.[6]

-

Phase 1a/1b Clinical Trial Protocol (this compound-001)

This study was a three-part, randomized, double-blind, placebo-controlled trial.

References

- 1. Arbutus Receives Regulatory Approval to Initiate a Phase 1a/1b Clinical Trial with this compound, an Oral Capsid Inhibitor for the Treatment of Chronic Hepatitis B Infection | Arbutus Biopharma Corporation [arbutusbio.gcs-web.com]

- 2. researchgate.net [researchgate.net]

- 3. Arbutus Presents New Data on AB-729, this compound and AB-101 at the EASL International Liver Congress™ 2022 and Provides this compound Clinical Update [natap.org]

- 4. This compound demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]

- 5. Arbutus Presents New Data on AB-729, this compound and AB-101 at [globenewswire.com]

- 6. Preclinical and clinical antiviral characterization of this compound, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Anti-HBV Compounds Using AB-836 as a Reference

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with hundreds of millions of individuals chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral replication. Current therapies, mainly nucleos(t)ide analogs, can suppress viral replication but rarely lead to a functional cure, highlighting the urgent need for novel antiviral agents with different mechanisms of action.

One promising class of anti-HBV compounds is the capsid assembly modulators (CAMs). These molecules target the HBV core protein (HBc), interfering with the proper assembly of the viral capsid, a crucial step in the viral life cycle. This disruption can lead to the formation of non-functional capsids and prevent the encapsidation of the viral pregenomic RNA (pgRNA), thereby halting viral replication. Furthermore, some CAMs have been shown to interfere with the establishment of cccDNA.

This document provides detailed application notes and protocols for the use of AB-836, a potent capsid assembly modulator, in high-throughput screening (HTS) for anti-HBV compounds. While the clinical development of this compound was discontinued due to safety concerns, its well-characterized preclinical profile makes it an excellent reference compound for validating and standardizing HTS assays aimed at discovering new anti-HBV therapeutics, particularly those targeting capsid assembly.

This compound: A Potent Anti-HBV Capsid Assembly Modulator

This compound is a highly selective HBV CAM that has demonstrated potent antiviral activity in preclinical studies. It targets the HBV core protein, leading to the inhibition of pgRNA encapsidation and viral replication.[1] this compound has also been shown to interfere with the formation of cccDNA during de novo infection.[1]

Data Presentation: In Vitro Antiviral Activity of this compound

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various cell-based assays.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

| Cell Line | Assay Target | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |

| HepDE19 | HBV DNA Replication | 0.010 | > 25 | > 2500 |

| HepG2-NTCP | cccDNA Formation | 0.18 | > 10 | > 55 |

| HepG2-NTCP | HBsAg Production | 0.20 | > 10 | > 50 |

Data sourced from preclinical studies on this compound.[1][2]

Table 2: Antiviral Activity of this compound Against Different HBV Genotypes

| HBV Genotype | EC50 (µM) |

| A | 0.017 ± 0.004 |

| B | 0.007 ± 0.001 |

| C | 0.004 ± 0.001 |

| D | 0.004 ± 0.002 |

Data reflects the pan-genotypic activity of this compound.

Signaling Pathways and Experimental Workflows

HBV Replication Cycle and the Role of Capsid Assembly

The HBV replication cycle is a complex process that offers multiple targets for antiviral intervention. The following diagram illustrates the key steps in the HBV life cycle, highlighting the critical role of capsid assembly.

Caption: The HBV replication cycle, highlighting key stages targeted by antivirals.

Mechanism of Action of this compound (Capsid Assembly Modulator)

This compound functions by binding to the core protein dimers, which are the building blocks of the viral capsid. This binding event induces a conformational change that accelerates the assembly process, but in a way that excludes the pgRNA and the viral polymerase. The result is the formation of "empty" capsids, which are non-infectious.

References

Application Notes and Protocols for Evaluating AB-836 Synergy with Other Antivirals

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-836 is a potent, next-generation oral capsid inhibitor for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Its primary mechanism of action involves the disruption of HBV capsid assembly by interacting with the viral core protein, which is essential for viral replication.[1][3][4] this compound has also been shown to inhibit the replenishment of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome that serves as the template for transcription of viral RNAs.[1][5] Given its distinct mechanism, this compound is a prime candidate for combination therapy to achieve a functional cure for chronic HBV. This document provides detailed protocols for evaluating the synergistic antiviral effects of this compound with other anti-HBV agents.

Key Concepts in Antiviral Synergy Evaluation

The combination of two or more antiviral agents can result in one of three outcomes:

-

Synergy: The combined effect of the drugs is greater than the sum of their individual effects.

-

Additivity: The combined effect is equal to the sum of the individual effects.

-

Antagonism: The combined effect is less than the sum of their individual effects.

Evaluating these interactions is crucial for developing effective combination therapies that can enhance viral suppression, reduce the emergence of drug-resistant variants, and potentially lower required drug dosages to minimize toxicity.

Recommended Antivirals for Synergy Studies with this compound

Based on their different mechanisms of action, the following classes of antivirals are recommended for synergy studies with this compound:

-

Nucleos(t)ide Analogs (NAs): (e.g., Entecavir, Tenofovir Disoproxil Fumarate, Tenofovir Alafenamide) - These are the current standard of care and inhibit the HBV polymerase.

-

Interferons: (e.g., Pegylated Interferon alfa-2a) - These modulate the host immune response.

-

RNA interference (RNAi) therapeutics: (e.g., AB-729) - These target and degrade viral RNAs.

-

Other emerging anti-HBV agents: with novel mechanisms of action.

Experimental Protocols